![molecular formula C11H15Cl2N3O2S B044239 H-9 dihydrochloride CAS No. 116700-36-8](/img/structure/B44239.png)
H-9 dihydrochloride
Overview
Description
H-9 Dihydrochloride is a PKA (protein kinase) inhibitor . It significantly reduces the excitatory response to 5-HT and also has a direct effect on pharyngeal activity . H-9 Dihydrochloride inhibits signal-transduction and cell growth in EGF (epidermal growth factor)-dependent epithelial cell lines .
Molecular Structure Analysis
The molecular formula of H-9 Dihydrochloride is C11H15Cl2N3O2S . The InChI representation is InChI=1S/C11H13N3O2S.2ClH/c12-5-7-14-17 (15,16)11-3-1-2-9-8-13-6-4-10 (9)11;;/h1-4,6,8,14H,5,7,12H2;2*1H . The Canonical SMILES representation is C1=CC2=C (C=CN=C2)C (=C1)S (=O) (=O)NCCN.Cl.Cl .
Physical And Chemical Properties Analysis
H-9 Dihydrochloride has a molecular weight of 324.2 g/mol . It is recommended to be stored at a temperature of -20°C . The compound is soluble in DMSO .
Scientific Research Applications
- Significance : Researchers use H-9 dihydrochloride to study cellular signaling pathways and protein phosphorylation events .
- Application in Biomedicine and Food Science :
- Orthorhombic Form of L-Histidinium Hydrochloride Monohydrate (LHHCL) :
Protein Kinase Inhibition
Surface-Enhanced Raman Spectroscopy (SERS)
Histidine Derivatives and Crystallography
Mechanism of Action
Target of Action
H-9 dihydrochloride is primarily a protein kinase A (PKA) inhibitor . PKA is a key enzyme in the cyclic AMP (cAMP) signaling pathway, which regulates numerous cellular responses such as gene transcription, cell growth, and apoptosis .
Mode of Action
H-9 dihydrochloride interacts with its target, PKA, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition disrupts the normal signaling pathways regulated by PKA, leading to changes in cellular responses .
Biochemical Pathways
The primary biochemical pathway affected by H-9 dihydrochloride is the cAMP signaling pathway . By inhibiting PKA, H-9 dihydrochloride disrupts the normal functioning of this pathway, which can affect various downstream effects such as gene transcription, cell growth, and apoptosis .
Result of Action
H-9 dihydrochloride’s inhibition of PKA leads to a significant reduction in the excitatory response to 5-HT . It also has a direct effect on pharyngeal activity . Furthermore, H-9 dihydrochloride inhibits signal transduction and cell growth in epidermal growth factor (EGF)-dependent epithelial cell lines .
Safety and Hazards
When handling H-9 Dihydrochloride, it is advised to avoid breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . It is also important to ensure adequate ventilation and remove all sources of ignition .
properties
IUPAC Name |
N-(2-aminoethyl)isoquinoline-5-sulfonamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S.2ClH/c12-5-7-14-17(15,16)11-3-1-2-9-8-13-6-4-10(9)11;;/h1-4,6,8,14H,5,7,12H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLCYSFLYMHCBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-9 dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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